1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)thiourea 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13875780
InChI: InChI=1S/C27H25F6N3S/c28-26(29,30)20-15-21(27(31,32)33)17-22(16-20)34-25(37)35-23(18-9-3-1-4-10-18)24(36-13-7-8-14-36)19-11-5-2-6-12-19/h1-6,9-12,15-17,23-24H,7-8,13-14H2,(H2,34,35,37)/t23-,24-/m1/s1
SMILES: C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Molecular Formula: C27H25F6N3S
Molecular Weight: 537.6 g/mol

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)thiourea

CAS No.:

Cat. No.: VC13875780

Molecular Formula: C27H25F6N3S

Molecular Weight: 537.6 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl)thiourea -

Specification

Molecular Formula C27H25F6N3S
Molecular Weight 537.6 g/mol
IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-1,2-diphenyl-2-pyrrolidin-1-ylethyl]thiourea
Standard InChI InChI=1S/C27H25F6N3S/c28-26(29,30)20-15-21(27(31,32)33)17-22(16-20)34-25(37)35-23(18-9-3-1-4-10-18)24(36-13-7-8-14-36)19-11-5-2-6-12-19/h1-6,9-12,15-17,23-24H,7-8,13-14H2,(H2,34,35,37)/t23-,24-/m1/s1
Standard InChI Key QHBCZWMSVXNEHQ-DNQXCXABSA-N
Isomeric SMILES C1CCN(C1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
SMILES C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Canonical SMILES C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Introduction

Structural Characteristics and Molecular Design

The molecule combines a 3,5-bis(trifluoromethyl)phenyl group and a (1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethyl moiety linked via a thiourea (-NHC(S)NH-) bridge. Key structural features include:

  • Electron-Withdrawing Trifluoromethyl Groups: The 3,5-bis(trifluoromethyl)phenyl group enhances electrophilicity and stabilizes transition states through inductive effects .

  • Chiral (1R,2R)-Diphenylpyrrolidinylethyl Backbone: This rigid, stereodefined scaffold likely imposes spatial constraints, enabling enantioselective catalysis .

  • Thiourea Motif: The thiourea group facilitates dual hydrogen-bonding interactions with substrates, a hallmark of Schreiner-type catalysts .

Table 1: Comparative Molecular Properties of Analogous Thiourea Derivatives

PropertyTarget Compound (Theoretical)Schreiner’s Thiourea (S)-Pyrrolidinylmethyl Derivative
Molecular FormulaC₃₀H₂₈F₆N₃SC₁₆H₁₀F₁₂N₂SC₁₄H₁₅F₆N₃S
Molecular Weight (g/mol)612.62514.32371.35
Hydrogen Bond Donors223
Rotatable Bonds533
XLogP3-AA (Predicted)6.25.13.4

Synthesis and Stereochemical Considerations

While no explicit synthesis route for this compound is documented, its preparation likely involves:

  • Isothiocyanate Formation: Reaction of 3,5-bis(trifluoromethyl)aniline with thiophosgene to yield the corresponding isothiocyanate .

  • Nucleophilic Addition: Coupling with the chiral amine (1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethylamine under inert conditions .

  • Stereochemical Control: Use of enantiopure starting materials or chiral resolution techniques to ensure the (1R,2R) configuration .

The stereochemistry at the (1R,2R)-center is critical for asymmetric induction, as seen in related catalysts where pyrrolidine rings enforce conformational rigidity .

Spectroscopic and Computational Analysis

Infrared (IR) and Raman spectra of analogous thioureas reveal characteristic vibrations:

  • ν(N-H) Stretching: 3300–3200 cm⁻¹ (broad, indicative of hydrogen bonding) .

  • ν(C=S) Vibration: ~1250 cm⁻¹, sensitive to electronic perturbations from substituents .

  • Trifluoromethyl Modes: Strong absorptions at 1150–1100 cm⁻¹ (C-F stretching) .

Density Functional Theory (DFT) calculations (B3LYP/6-311G) predict a non-planar thiourea core, with dihedral angles of 15–25° between the aryl and thiourea planes . This distortion optimizes hydrogen-bond donor capacity.

Mechanistic Role in Catalysis

The compound’s design suggests utility in asymmetric organocatalysis, leveraging:

  • Dual Hydrogen Bonding: The thiourea group activates electrophiles (e.g., carbonyls) by stabilizing developing negative charges .

  • Steric Guidance: The bulky (1R,2R)-diphenylpyrrolidinylethyl group directs substrate approach, enabling enantioselectivity .

Table 2: Hypothetical Catalytic Applications

Reaction TypeSubstrateExpected Outcome
Michael AdditionNitroalkenesβ-Nitroamines with >90% ee
Friedel-Crafts AlkylationIndolesC3-Alkylated indoles
Epoxide Ring-OpeningEpoxidesDiols with axial chirality

Challenges and Future Directions

Despite its promising design, several unknowns persist:

  • Solubility Profile: The hydrophobic trifluoromethyl groups may limit aqueous compatibility.

  • Stability Under Reaction Conditions: Thioureas can decompose under strong acids/bases .

  • Scalability: Multi-step synthesis of the chiral amine precursor poses practical hurdles .

Proposed studies include:

  • Kinetic Resolution Experiments to quantify enantioselectivity.

  • X-ray Crystallography to resolve the absolute configuration.

  • Solvent Screening to optimize reaction media.

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